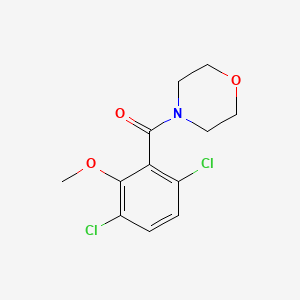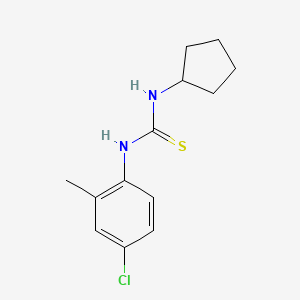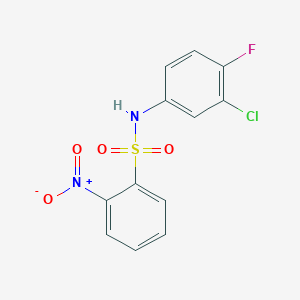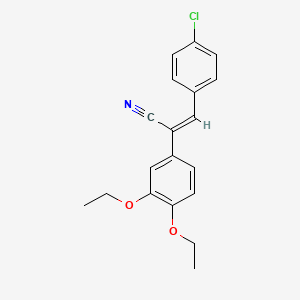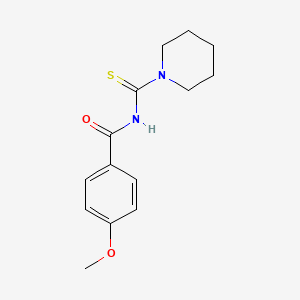
4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide, also known as PBIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a thioamide derivative of benzamide, and it has been found to exhibit various pharmacological activities.
Scientific Research Applications
4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide has been found to exhibit various pharmacological activities, making it a potentially useful compound in scientific research. One of the primary applications of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide is in the study of protein-protein interactions. 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide has been shown to inhibit the interaction between the transcription factor p53 and its negative regulator MDM2, which is involved in the regulation of cell growth and apoptosis. This inhibition can lead to the activation of p53 and the induction of apoptosis, making 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide a potential anticancer agent.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide involves the inhibition of the interaction between p53 and MDM2. This interaction is mediated by the N-terminal domain of p53 and the C-terminal domain of MDM2. 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide binds to the C-terminal domain of MDM2, preventing its interaction with p53. This results in the stabilization and activation of p53, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide are primarily related to its ability to inhibit the interaction between p53 and MDM2. This inhibition can lead to the activation of p53 and the induction of apoptosis. In addition, 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide in lab experiments is its ability to inhibit the interaction between p53 and MDM2, which is involved in the regulation of cell growth and apoptosis. This makes 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide a potentially useful compound in the study of cancer biology. However, one limitation of using 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide. One potential direction is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another direction is the investigation of the potential use of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide in combination with other anticancer agents to enhance its efficacy. Additionally, the study of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide in animal models could provide valuable information on its pharmacokinetics and toxicity. Overall, the study of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide has the potential to lead to the development of new anticancer therapies and a better understanding of the mechanisms involved in cancer biology.
Synthesis Methods
The synthesis of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with piperidine-1-carbodithioic acid, followed by the addition of triethylamine. This reaction results in the formation of 4-methoxy-N-(1-piperidinylcarbonothioyl)benzamide as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
properties
IUPAC Name |
4-methoxy-N-(piperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-18-12-7-5-11(6-8-12)13(17)15-14(19)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVNEGIEKMEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B5870338.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
